![molecular formula C17H14F3N3O3 B6451782 4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640836-52-6](/img/structure/B6451782.png)
4-({1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it. It also has an azetidine ring, which is a four-membered cyclic amine, and a benzoyl group with a trifluoromethyl substituent. These groups could potentially give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring is aromatic, which means it has a stable, delocalized electron cloud. The azetidine ring is a strained, four-membered ring, which could make it more reactive. The trifluoromethyl group is highly electronegative, which could affect the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the azetidine ring might be involved in ring-opening reactions. The trifluoromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility and permeability. The pyridine and carboxamide groups could participate in hydrogen bonding, which might influence its melting point and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)11-3-1-2-10(6-11)16(25)23-8-13(9-23)26-12-4-5-22-14(7-12)15(21)24/h1-7,13H,8-9H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWCDFFVEBBOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[3-(Trifluoromethyl)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.